N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide
Description
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-14(13-7-3-4-8-16-13)17-9-10-20-15(22)11-5-1-2-6-12(11)18-19-20/h1-8H,9-10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYAFKJXZFBNKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide typically involves the reaction of picolinamide with an intermediate compound, 4-oxo-1,2,3-benzotriazine. This reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. optimization of reaction parameters like temperature, pressure, and catalysts is crucial for maximizing yield and minimizing costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: : Various nucleophiles and electrophiles can be used to introduce new functional groups into the compound.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of ketones or aldehydes, while reduction might result in the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide is used as a starting material for synthesizing other complex molecules. It serves as a key intermediate in organic synthesis and can be modified to produce a wide range of derivatives.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. It has been used in studies involving enzyme inhibition, protein-ligand interactions, and cellular uptake mechanisms.
Medicine
The medicinal applications of this compound include its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound finds applications in the synthesis of specialty chemicals, agrochemicals, and materials science. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved in these interactions can vary depending on the biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
(a) Pyrazine-2-carboxamide Analog (CAS 2034325-19-2)
- Structure : Replaces the picolinamide (pyridine-2-carboxamide) with pyrazine-2-carboxamide.
- Molecular Formula : C₁₄H₁₂N₆O₂ vs. C₁₃H₁₂N₅O₂ (estimated for the target compound).
- Molecular Weight : 296.28 g/mol vs. ~270.27 g/mol (estimated for the target).
- This may alter solubility or target selectivity .
(b) Pyrrolo[1,2-d][1,2,4]triazin-4-one Derivatives (Compounds 20a-l)
- Structure: Features a pyrrolo[1,2-d][1,2,4]triazin-4-one core instead of benzotriazinone.
- Example : (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (20a).
- Synthesis : 40% yield with 99.4% HPLC purity.
Substituent Variations on the Acetamide Chain
(a) Cyclohexenylethyl Substituent (CAS 440332-04-7)
- Structure : N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide.
- Molecular Formula : C₁₇H₂₀N₄O₂.
- Molecular Weight : 312.37 g/mol.
- Key Difference : The cyclohexenyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. This modification is relevant for optimizing pharmacokinetics .
(b) Cycloheptyl Substituent (CAS 440332-08-1)
- Structure : N-cycloheptyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide.
- Molecular Formula : C₁₆H₂₀N₄O₂.
- Molecular Weight : 300.36 g/mol.
- Predicted Properties : Density 1.34 g/cm³; pKa 14.09.
Benzothiazole-Based Analogs
- Example : N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide (CAS 1196-30-1).
- Key Difference: Replaces benzotriazinone with a benzothiazole core. The sulfur atom in benzothiazole increases electron richness, which may shift reactivity or target specificity (e.g., kinase inhibition vs. receptor agonism) .
Comparative Data Table
*Estimated based on structural analysis.
Biological Activity
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide is a compound of significant interest due to its potential biological activities, particularly in the fields of neuroprotection and cancer treatment. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action and therapeutic implications.
- Molecular Formula : C17H16N4O2
- Molecular Weight : 308.33 g/mol
- CAS Number : 440332-01-4
Research indicates that compounds containing the 4-oxobenzo[d][1,2,3]triazin moiety exhibit notable interactions with various biological targets. For instance, studies have demonstrated that derivatives of this compound can effectively inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function and provide neuroprotective effects against oxidative stress .
Inhibitory Activity
A recent study synthesized a series of 4-oxobenzo[d][1,2,3]triazin derivatives and evaluated their inhibitory effects on AChE and butyrylcholinesterase (BuChE). Among these derivatives, certain compounds showed promising AChE inhibitory activity with low BuChE activity, indicating selective inhibition that could be beneficial for treating Alzheimer's disease .
Neuroprotective Effects
The compound exhibited significant neuroprotective properties in models of oxidative stress. Specifically, it was found to protect PC12 cells from hydrogen peroxide-induced damage. This suggests that the compound may mitigate oxidative damage associated with neurodegenerative conditions .
Anticancer Activity
The anticancer potential of this compound has also been explored. Various benzotriazinone derivatives have shown efficacy in inhibiting cancer cell proliferation. For instance, some compounds demonstrated strong binding affinity towards cancer cell receptors and were effective in reducing tumor growth in vitro .
Comparative Data Table
Study on Neuroprotection
In a study focusing on neuroprotection, the compound was tested against oxidative stress induced by hydrogen peroxide in neuronal cell lines. The results indicated a significant reduction in cell death and preservation of cellular function when treated with the compound compared to controls .
Study on Cancer Cell Lines
Another investigation assessed the anticancer properties of various benzotriazinone derivatives against HepG2 liver carcinoma cells. The results highlighted several derivatives' ability to inhibit cell growth significantly and induce apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
